(3-Aminopropyl)glycine

Vue d'ensemble

Description

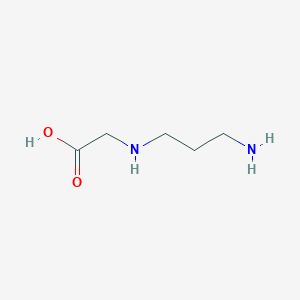

(3-Aminopropyl)glycine is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group attached to a three-carbon propyl chain, which is then linked to the glycine molecule. The molecular formula of this compound is C5H12N2O2, and it has a molecular weight of 132.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Aminopropyl)glycine can be synthesized through various methods. One common approach involves the reaction of glycine with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

- Glycine is dissolved in an aqueous solution.

- 3-Bromopropylamine is added to the solution.

- The mixture is heated to facilitate the reaction.

- The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves similar reaction conditions as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Aminopropyl)glycine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Amides, esters.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

(3-Aminopropyl)glycine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its amine group allows for various reactions such as amide formation and alkylation.

| Application | Description |

|---|---|

| Synthesis of Peptides | Used as a precursor for peptide synthesis due to its amino group. |

| Functionalization | Acts as a functional group in the modification of polymers. |

Polymer Production

The compound is also involved in the production of polymers, where it contributes to the development of materials with specific properties such as increased flexibility or enhanced adhesion.

Biological Applications

Neurotransmitter Analog

Research indicates that this compound may function as a neurotransmitter analog, potentially influencing neurotransmission pathways. Its interaction with glycine receptors suggests it could modulate synaptic transmission.

Cellular Interaction

Studies have shown that this compound interacts with lipid membranes, affecting membrane fluidity and cellular signaling pathways. This interaction is crucial for understanding its role in cellular processes.

| Biological Effect | Mechanism |

|---|---|

| Modulation of Neurotransmission | Binds to glycine receptors, influencing excitatory and inhibitory signals. |

| Impact on Cell Growth | Involved in polyamine metabolism, affecting cell proliferation and differentiation. |

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound in treating neurological disorders and inflammatory conditions. Its ability to modulate inflammatory responses has been highlighted in studies showing reduced pro-inflammatory cytokines when administered.

Case Study: Anti-Inflammatory Effects

A clinical study demonstrated that supplementation with glycine derivatives reduced markers of inflammation in patients with chronic inflammatory diseases . This suggests that this compound may have similar effects due to its structural relationship with glycine.

Industrial Applications

Environmental Remediation

this compound has been explored for use in environmental applications, particularly in the removal of toxic elements from contaminated water. Its functional groups can facilitate adsorption processes on mesoporous silica nanoparticles.

| Industrial Use | Description |

|---|---|

| Water Treatment | Effective in adsorbing heavy metals from wastewater due to its chelating properties. |

| Material Modification | Used for surface modification of materials to enhance their chemical resistance. |

Mécanisme D'action

The mechanism of action of (3-Aminopropyl)glycine involves its interaction with specific molecular targets in biological systems. It can act as an agonist or antagonist at glycine receptors, influencing neurotransmission. The compound may also interact with other amino acid receptors, modulating their activity and affecting various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Aminopropyl)triethoxysilane: Used in surface modification and functionalization of materials.

N-(2-Aminoethyl)glycine: A component of peptide nucleic acids (PNAs).

N-(3-Aminopropyl)glycine: Similar in structure but with different functional groups.

Uniqueness

(3-Aminopropyl)glycine is unique due to its specific structure, which allows it to interact with glycine receptors and other amino acid receptors in a distinct manner. This makes it a valuable tool in both basic and applied research, providing insights into the role of amino acid derivatives in biological systems .

Activité Biologique

(3-Aminopropyl)glycine, also known as N-(3-aminopropyl)glycine, is a compound that has garnered attention for its diverse biological activities. This article reviews its physiological roles, antimicrobial properties, potential therapeutic applications, and findings from recent studies.

1. Physiological Roles

This compound is structurally related to glycine and exhibits similar metabolic functions. Glycine itself is critical in various biological processes, such as neurotransmission, protein synthesis, and collagen formation. It constitutes approximately 11.5% of the total amino acid content in the human body and plays a significant role in the central nervous system as an inhibitory neurotransmitter .

The presence of the additional amino group in this compound may enhance its interaction with neurotransmitter systems and potentially influence metabolic pathways. Research indicates that modifications to glycine can lead to variations in its biological activity, which may be leveraged for therapeutic purposes.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis of peptoids containing various cationic residues, this compound exhibited moderate antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL . This activity suggests that this compound could serve as a potential scaffold for developing new antimicrobial agents.

3.1 Cancer Research

In cancer research, dendritic structures based on this compound have shown promise as contrast agents in magnetic resonance imaging (MRI). These dendrimers demonstrated significant accumulation in tumor regions during in vivo studies, indicating their potential utility in targeted cancer therapies and imaging .

3.2 Neurological Implications

Given its structural similarity to glycine, this compound may play a role in neurological health. Glycine's involvement in neurotransmission suggests that derivatives like this compound could influence synaptic plasticity and cognitive function. Further research is needed to explore these implications fully.

4.1 Summary of Biological Activities

4.2 Case Studies

- Antimicrobial Efficacy : A study demonstrated that peptoids containing this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

- MRI Contrast Agents : Research involving polythis compound dendrimers revealed their ability to enhance contrast in MRI scans of tumors, paving the way for more effective cancer diagnostics .

Propriétés

IUPAC Name |

2-(3-aminopropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGYLUFLENKZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.